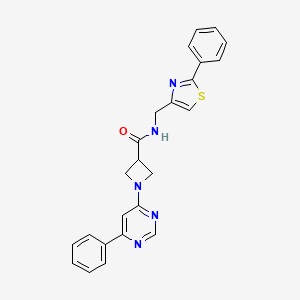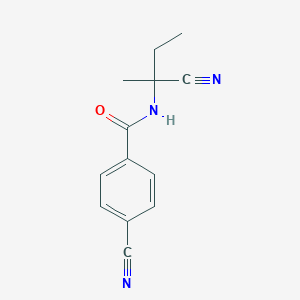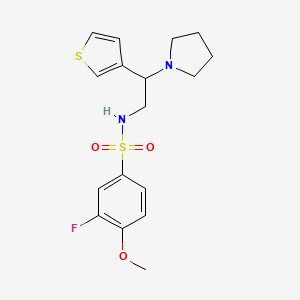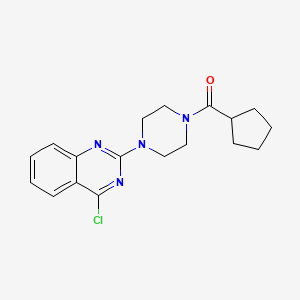
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline is a synthetic organic compound with the molecular formula C18H21ClN4O. It belongs to the class of quinazoline derivatives, which are known for their diverse biological activities and potential therapeutic applications . This compound is characterized by the presence of a quinazoline core substituted with a chloro group at the 4-position and a piperazine ring bearing a cyclopentanecarbonyl group at the 2-position .
作用机制
Target of Action
Quinazoline derivatives, to which this compound belongs, are known to interact with a variety of biological targets, including enzymes, receptors, and ion channels .
Mode of Action
Quinazoline derivatives are known to interact with their targets through various mechanisms, such as competitive inhibition, allosteric modulation, or covalent bonding .
Biochemical Pathways
Quinazoline derivatives are known to modulate several biochemical pathways, depending on their specific targets .
Pharmacokinetics
The bioavailability of this compound would depend on these properties, which are influenced by factors such as its chemical structure, formulation, and route of administration .
Result of Action
Quinazoline derivatives are known to exert various biological effects, depending on their specific targets and mode of action .
Action Environment
Factors such as temperature, ph, and the presence of other substances can potentially affect the action of this compound .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline typically involves the following steps:
Formation of the Quinazoline Core: The quinazoline core can be synthesized through a cyclization reaction involving anthranilic acid derivatives and formamide or its equivalents.
Introduction of the Chloro Group: The chloro group is introduced at the 4-position of the quinazoline ring using chlorinating agents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).
Attachment of the Piperazine Ring: The piperazine ring is attached to the quinazoline core through a nucleophilic substitution reaction, typically using piperazine and a suitable leaving group.
Cyclopentanecarbonyl Group Addition: The final step involves the acylation of the piperazine ring with cyclopentanecarbonyl chloride in the presence of a base such as triethylamine.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and stringent quality control measures to ensure high purity and yield .
化学反应分析
Types of Reactions
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline undergoes various chemical reactions, including:
Substitution: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in ether or sodium borohydride (NaBH4) in methanol.
Substitution: Amines, thiols, or alkoxides in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Formation of quinazoline N-oxides.
Reduction: Formation of reduced quinazoline derivatives.
Substitution: Formation of substituted quinazoline derivatives with various functional groups.
科学研究应用
4-Chloro-2-(4-cyclopentanecarbonylpiperazin-1-yl)quinazoline has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex quinazoline derivatives.
Industry: Utilized in the development of new materials and chemical
属性
IUPAC Name |
[4-(4-chloroquinazolin-2-yl)piperazin-1-yl]-cyclopentylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O/c19-16-14-7-3-4-8-15(14)20-18(21-16)23-11-9-22(10-12-23)17(24)13-5-1-2-6-13/h3-4,7-8,13H,1-2,5-6,9-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHCOHPKIRMKQOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4C(=N3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
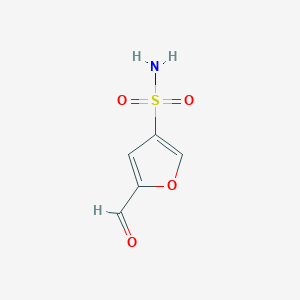
![N-[(2H-1,3-benzodioxol-5-yl)methyl]-4-{[6-({[(2-methoxyphenyl)carbamoyl]methyl}sulfanyl)-8-oxo-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl]methyl}benzamide](/img/structure/B2967636.png)
![2-[5-amino-3-(2-methyl-3-furyl)-1H-pyrazol-1-yl]ethanol](/img/structure/B2967637.png)
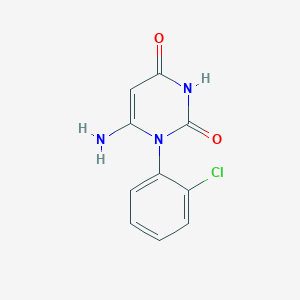
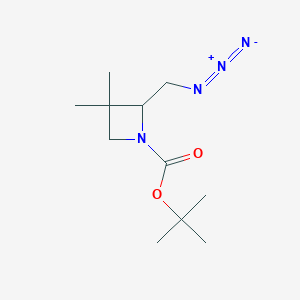
![ethyl 4-{[2-(butylcarbamothioyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl]methoxy}benzoate](/img/structure/B2967642.png)
![N'-(4-methoxyphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(morpholin-4-yl)ethyl]ethanediamide](/img/structure/B2967643.png)

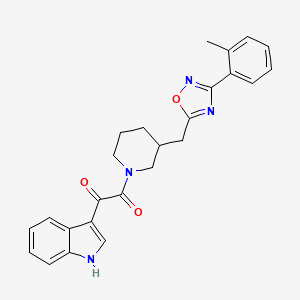
![2,6-difluoro-N-(2-{3-[({[(4-fluorophenyl)methyl]carbamoyl}methyl)sulfanyl]-1H-indol-1-yl}ethyl)benzamide](/img/structure/B2967647.png)
